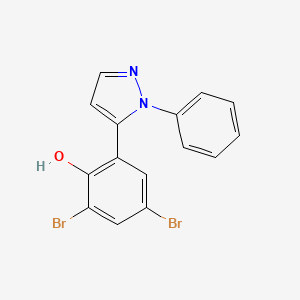

5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole

説明

5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a phenyl group and a dibromo-hydroxyphenyl group, making it an interesting subject for studies in organic chemistry and pharmacology.

特性

CAS番号 |

288401-36-5 |

|---|---|

分子式 |

C15H10Br2N2O |

分子量 |

394.06 g/mol |

IUPAC名 |

2,4-dibromo-6-(2-phenylpyrazol-3-yl)phenol |

InChI |

InChI=1S/C15H10Br2N2O/c16-10-8-12(15(20)13(17)9-10)14-6-7-18-19(14)11-4-2-1-3-5-11/h1-9,20H |

InChIキー |

DBXFIBDHURQMIK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C(=CC(=C3)Br)Br)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole typically involves the reaction of 3,5-dibromo-2-hydroxyacetophenone with phenylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the pyrazole ring . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for 5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The dibromo groups can be reduced to form the corresponding dihydroxy compound.

Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(3,5-Dibromo-2-oxophenyl)-1-phenylpyrazole.

Reduction: Formation of 5-(3,5-Dihydroxy-2-hydroxyphenyl)-1-phenylpyrazole.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

科学的研究の応用

5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and hydroxyl group play crucial roles in its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key amino acid residues .

類似化合物との比較

Similar Compounds

5-Bromo-2-hydroxy-N-phenylbenzamide: Known for its inhibitory effects on photosynthesis.

3,5-Dibromo-2-hydroxy-N-phenylbenzamide: Similar structure but different biological activities.

2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid: Another brominated phenol derivative with distinct properties.

Uniqueness

5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole is unique due to its pyrazole ring structure, which imparts specific chemical and biological properties not found in other similar compounds

生物活性

5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Anticancer Activity

Research indicates that 5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cells and causes cell cycle arrest at the G2/M phase. The mechanism involves the up-regulation of p21 expression, which is crucial for cell cycle regulation .

Case Study: In Vitro Analysis

In vitro studies using human lung cancer cell lines (A549 and H1975) reported half-maximal inhibitory concentration (IC50) values ranging from 39 to 48 μM. The selectivity index (SI) was found to be greater than 10, indicating a high degree of selectivity towards cancer cells compared to normal cells .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| A549 | 39 | >10 |

| H1975 | 48 | >10 |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. It has been tested against both bacterial and fungal strains, demonstrating effective inhibition.

Antibacterial Activity

The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized below:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Salmonella gallinarum | 0.125 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity with percentage inhibition at different concentrations:

| Fungal Strain | % Inhibition at 0.25 mg/mL | % Inhibition at 0.5 mg/mL |

|---|---|---|

| Acremonium strictum | 81.33 | 100 |

| Penicillium expansum | 60.87 | 100 |

| Aspergillus flavus | 41.02 | 65.64 |

The mechanisms by which 5-(3,5-Dibromo-2-hydroxyphenyl)-1-phenylpyrazole exerts its biological effects appear to be multifaceted:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It effectively halts the progression of the cell cycle in cancer cells, particularly at the G2/M checkpoint.

- Antimicrobial Mechanisms : The exact mechanisms by which it inhibits microbial growth are still under investigation but may involve disruption of cell membrane integrity or interference with metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。